molecular formula C15H22O2 B14245995 2-Phenylnon-2-ene-1,4-diol CAS No. 214626-48-9

2-Phenylnon-2-ene-1,4-diol

Cat. No.: B14245995
CAS No.: 214626-48-9
M. Wt: 234.33 g/mol
InChI Key: JHFNANCDMZRLOI-UHFFFAOYSA-N
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Description

2-Phenylnon-2-ene-1,4-diol is an organic compound characterized by the presence of a phenyl group attached to a non-2-ene backbone with hydroxyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylnon-2-ene-1,4-diol can be achieved through several methods. One common approach involves the dihydroxylation of 2-Phenylnon-2-ene using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) as oxidizing agents . The reaction typically proceeds under mild conditions, yielding the desired diol with high selectivity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalyst and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Phenylnon-2-ene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Osmium tetroxide (OsO₄), potassium permanganate (KMnO₄), lead tetraacetate (Pb(OAc)₄), periodic acid (HIO₄).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst (Pd/C).

    Substitution: Alkyl halides, acid chlorides, and other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Aldehydes, ketones.

    Reduction: Saturated diols.

    Substitution: Ethers, esters.

Scientific Research Applications

2-Phenylnon-2-ene-1,4-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Phenylnon-2-ene-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylnon-2-ene-1,4-diol is unique due to its extended carbon chain and the presence of a phenyl group, which imparts distinct chemical and physical properties compared to simpler diols. These features make it valuable for specific applications where such properties are desired.

Properties

CAS No.

214626-48-9

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2-phenylnon-2-ene-1,4-diol

InChI

InChI=1S/C15H22O2/c1-2-3-5-10-15(17)11-14(12-16)13-8-6-4-7-9-13/h4,6-9,11,15-17H,2-3,5,10,12H2,1H3

InChI Key

JHFNANCDMZRLOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=C(CO)C1=CC=CC=C1)O

Origin of Product

United States

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